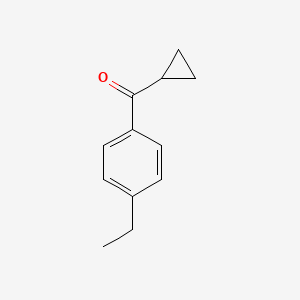

Cyclopropyl 4-ethylphenyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNQUDHIAKQKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198702 | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50664-71-6 | |

| Record name | Cyclopropyl(4-ethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50664-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050664716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50664-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 4-ethylphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Cyclopropyl Ketones As Versatile Synthetic Intermediates

Cyclopropyl (B3062369) ketones are a fascinating class of compounds in organic chemistry, primarily due to the unique structural and reactive properties of the cyclopropane (B1198618) ring. sincerechemicals.com The three-membered ring is highly strained, which leads to increased reactivity compared to more stable cyclic systems. sincerechemicals.com This inherent strain makes the cyclopropyl group susceptible to ring-opening reactions, providing a pathway to various functionalized products.

These ketones are valuable building blocks in the synthesis of more complex molecular architectures. sincerechemicals.com They can participate in a wide range of chemical transformations, including cycloadditions and enantioselective processes. sincerechemicals.comacs.org For instance, aryl cyclopropyl ketones can undergo [3+2] photocycloaddition reactions to construct densely substituted cyclopentane (B165970) structures. nih.gov This versatility allows for the introduction of cyclopropyl moieties into medicinal compounds, which can significantly influence their pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and increased potency. sincerechemicals.com

The applications of cyclopropyl ketones extend to various sectors. In the pharmaceutical industry, they serve as crucial intermediates in the synthesis of antiviral, antidepressant, and anti-inflammatory drugs. chemicalbook.com They are also utilized in the production of agrochemicals like pesticides and herbicides. chemicalbook.com

An Overview of Cyclopropyl 4 Ethylphenyl Ketone S Structural Features and Research Relevance

Cyclopropyl (B3062369) 4-ethylphenyl ketone (CAS Number: 50664-71-6) possesses a distinct molecular structure that combines a rigid cyclopropyl ring with a substituted aromatic phenyl group. nih.govsigmaaldrich.com The ethyl group at the para position of the phenyl ring influences the electronic properties of the ketone. This substitution can affect the reactivity of the carbonyl group and the susceptibility of the aromatic ring to further functionalization.

The primary research relevance of this ketone lies in its potential as a precursor for more complex molecules. The presence of the cyclopropyl ring allows for various ring-opening and rearrangement reactions, while the substituted phenyl ring can be a site for further chemical modifications. The ketone functional group itself is a reactive handle for nucleophilic additions and condensation reactions.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 50664-71-6 |

This table is based on data from available chemical databases. sigmaaldrich.com

Spectroscopic Data

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1685-1715 cm⁻¹, typical for aryl ketones. libretexts.orgpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Signals corresponding to the protons of the cyclopropyl ring would appear in the upfield region (typically 0.5-1.5 ppm). The protons of the ethyl group and the aromatic ring would show characteristic signals in their respective regions.

¹³C NMR: The carbonyl carbon would exhibit a resonance in the downfield region, typically around 190-215 ppm. libretexts.org

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the cyclopropyl and ethyl groups. libretexts.org

Historical Context and Evolution of Research on Cyclopropyl Ketones

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful toolkit for the construction and functionalization of cyclopropyl ketones. Various metals, including nickel, palladium, iridium, samarium, and cobalt, have been employed to facilitate unique and efficient transformations.

Nickel-Catalyzed Reductive Cross-Coupling Reactions and Ring Opening

Nickel catalysis has emerged as a potent strategy for the synthesis and transformation of cyclopropyl ketones. A notable application is the reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides, which leads to the formation of γ-alkylated ketones through ring opening. nsf.govacs.org This method avoids the need for pre-formed organometallic reagents and demonstrates high regioselectivity. nsf.govacs.orgacs.org The reaction typically proceeds in the presence of a nickel catalyst, a reducing agent like zinc powder, and a ligand such as bipyridine. nsf.gov Mechanistic studies suggest that the reaction involves the radical cleavage of the alkyl bromide. nsf.govacs.org This approach has been successfully applied to a variety of aryl cyclopropyl ketones, providing access to a diverse range of γ-alkyl-substituted ketones in good to excellent yields (50-90%). nsf.govacs.org

Another significant nickel-catalyzed transformation is the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.org To achieve high reactivity and selectivity, this reaction often utilizes sodium iodide as a cocatalyst, which facilitates a halide exchange to generate a low concentration of the more reactive alkyl iodide, thereby minimizing the formation of alkyl dimers. rsc.org This cross-electrophile coupling reaction is characterized by its excellent regioselectivity and high step economy. rsc.org

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Cyclopropyl Ketones

| Entry | Aryl Cyclopropyl Ketone | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenyl cyclopropyl ketone | n-Butyl bromide | Ni(ClO4)2·6H2O / bipy / Zn | 1-Phenylheptan-1-one | 75 | nsf.gov |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | Isopropyl bromide | Ni(ClO4)2·6H2O / bipy / Zn | 4-Methyl-1-(4-methoxyphenyl)pentan-1-one | 82 | nsf.gov |

| 3 | Phenyl cyclopropyl ketone | n-Propyl chloride | NiCl2(dme) / NaI | 1-Phenylhexan-1-one | 88 | rsc.org |

Palladium-Catalyzed Cyclopropanations and Ketone Formation

Palladium catalysts are highly effective for the stereoselective ring-opening of aryl cyclopropyl ketones. These reactions can efficiently produce α,β-unsaturated ketones, specifically (E)-1-arylbut-2-en-1-ones, with yields ranging from 23% to 89%. rsc.orgresearchgate.netrsc.org The catalytic system often consists of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). rsc.orgrsc.org This method is applicable to a wide range of both phenyl and heteroaryl cyclopropyl ketones and exhibits high stereoselectivity, exclusively yielding the E-isomer. rsc.orgrsc.org

Palladium catalysis is also instrumental in the synthesis of cyclopropyl-containing compounds through cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, allows for the efficient synthesis of cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid using a palladium(II) acetate/SPhos catalytic system. mdpi.comnih.gov This method is scalable and tolerates various functional groups like esters, ketones, and aldehydes. mdpi.com Furthermore, palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides provides a high-yielding route to β-aryl ketones. rsc.org

Table 2: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

| Entry | Aryl Cyclopropyl Ketone | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl cyclopropyl ketone | Pd(OAc)₂ / PCy₃ | (E)-1-Phenylbut-2-en-1-one | 85 | rsc.orgrsc.org |

| 2 | 4-Fluorophenyl cyclopropyl ketone | Pd(OAc)₂ / PCy₃ | (E)-1-(4-Fluorophenyl)but-2-en-1-one | 78 | rsc.org |

| 3 | 2-Naphthyl cyclopropyl ketone | Pd(OAc)₂ / PCy₃ | (E)-1-(Naphthalen-2-yl)but-2-en-1-one | 65 | rsc.org |

Iridium-Catalyzed Hydrogen Borrowing Approaches

Iridium-catalyzed hydrogen borrowing (or hydrogen transfer) reactions represent a powerful and atom-economical method for the formation of C-C bonds. nih.govresearchgate.netthieme-connect.com This strategy has been successfully applied to the α-alkylation of ketones, including the synthesis of α-cyclopropyl ketones. nih.gov The process typically involves the oxidation of an alcohol to an aldehyde or ketone by an iridium catalyst, which then reacts with another nucleophilic species. The iridium hydride species formed subsequently reduces an intermediate to afford the final product and regenerate the catalyst. researchgate.net

A notable application is the reaction of hindered ketones with alcohols possessing a pendant leaving group, leading to α-cyclopropanation. nih.gov The use of sterically demanding protecting groups on the ketone, such as the pentamethylphenyl (Ph*) group, can be crucial for the success of these transformations by preventing side reactions. nih.govdigitellinc.com Furthermore, iridium-catalyzed hydrogen borrowing cascades have been developed to construct complex cyclic systems. For example, a vinyl cyclopropane rearrangement embedded within a hydrogen borrowing reaction between a cyclopropyl alcohol and a ketone can lead to the formation of substituted cyclopentanes with high diastereoselectivity. nih.govresearchgate.net

Samarium(II) Diiodide (SmI₂)-Catalyzed Intermolecular Couplings

Samarium(II) diiodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer reductant that has found widespread use in organic synthesis. rsc.orgnih.govnih.gov While traditionally used in stoichiometric amounts, recent advancements have enabled its use in catalytic quantities for various transformations. nih.govacs.orgchemistryviews.org

A significant development is the SmI₂-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes to produce decorated cyclopentenes. nih.govacs.orgchemistryviews.org This process operates with catalytic loadings of SmI₂ (as low as 15 mol%) and notably does not require a stoichiometric co-reductant to regenerate the active Sm(II) species. nih.govacs.orgchemistryviews.org The proposed mechanism involves a radical relay, where a reversible single-electron transfer from SmI₂ to the ketone initiates the ring-opening of the cyclopropyl group. nih.govacs.orgchemistryviews.org The resulting radical intermediate couples with the alkyne, and a subsequent cyclization and back-electron transfer regenerates the SmI₂ catalyst. nih.govacs.org This methodology has also been extended to alkyl cyclopropyl ketones, which are typically less reactive, by using Sm⁰ as a co-catalyst to prevent catalyst deactivation. nih.govacs.org

Cobalt-Catalyzed Ketone Synthesis

Cobalt catalysis offers a complementary approach for the synthesis of complex molecules containing cyclopropyl motifs. While direct cobalt-catalyzed synthesis of Cyclopropyl 4-ethylphenyl ketone is not extensively documented in the provided results, cobalt has been shown to be effective in related transformations. For instance, low-valent cobalt complexes can catalyze the intramolecular [3+2] cycloaddition of alkyne-tethered cyclopropenes to furnish bicyclic systems containing highly substituted cyclopentadienyl (B1206354) moieties. acs.org

Furthermore, cobalt(II) complexes of chiral porphyrins have proven to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, including α-ketodiazoacetates. nih.govnih.gov This metalloradical catalysis proceeds via a stepwise radical mechanism and allows for the synthesis of chiral cyclopropane ketoesters with high enantioselectivity. nih.gov These examples highlight the potential of cobalt catalysis in constructing and functionalizing molecules with strained ring systems.

Organocatalytic and Metal-Free Synthetic Strategies

In addition to metal-catalyzed methods, organocatalytic and metal-free approaches provide valuable alternatives for the synthesis and transformation of cyclopropyl ketones, often with the benefits of lower cost and reduced metal contamination in the final products.

An example of an organocatalytic transformation is the Cloke-Wilson rearrangement of cyclopropyl ketones to 2,3-dihydrofurans. This ring expansion can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMSO at elevated temperatures, proceeding with high yields and regioselectivity. researchgate.netx-mol.com The mechanism is proposed to involve a homoconjugate addition followed by an SN1-type ring opening. researchgate.netx-mol.com

Metal-free synthetic strategies for ketones often rely on visible-light-induced reactions. One such method involves the aerobic oxidative radical addition of aryl hydrazines to alkenes, providing a metal-free route to ketones. rsc.org Another approach is the denitrogenative alkylation of vinyl azides with alkyl radicals generated from redox-active esters or Katritzky salts under visible light irradiation. rsc.org For the synthesis of furan (B31954) derivatives, a metal-free, base-catalyzed reaction of α-hydroxy ketones with cyano compounds offers an efficient pathway to tetrasubstituted furans. mdpi.com While not directly producing this compound, these metal-free methods showcase the potential for developing greener synthetic routes to ketone-containing molecules.

Phosphine-Catalyzed Ring-Opening Reactions

Phosphine-catalyzed reactions have emerged as a powerful tool for the transformation of cyclopropyl ketones. These reactions typically proceed through a ring-opening mechanism, leveraging the nucleophilicity of the phosphine catalyst.

Recent studies have elucidated the mechanism of phosphine-catalyzed ring-opening and recyclization of cyclopropyl ketones. rsc.orgacs.orgnih.gov Theoretical investigations using density functional theory (DFT) have shown that the reaction is initiated by the nucleophilic attack of the phosphine on the cyclopropane ring. rsc.orgnih.govacs.org This leads to the formation of a zwitterionic intermediate through an SN2-type nucleophilic substitution, effectively opening the three-membered ring. rsc.orgnih.govacs.org Subsequent intramolecular transformations, such as Michael-type additions and Wittig reactions, lead to the formation of new cyclic structures. rsc.org For instance, a phosphine-catalyzed rearrangement of vinylcyclopropylketone to a cycloheptenone has been reported, proceeding through a two-stage mechanism involving ring-opening followed by a 7-endo-trig SN2′-type ring closure. nih.govacs.org

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: The phosphine catalyst attacks a carbon atom of the cyclopropane ring.

Ring Opening: This attack induces the cleavage of a C-C bond in the cyclopropane ring, forming a zwitterionic intermediate.

Intramolecular Reaction: The intermediate undergoes further intramolecular reactions, such as cyclization or rearrangement.

Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst, regenerating it for the next catalytic cycle.

These phosphine-catalyzed transformations provide a novel, acid-free method for the synthesis of various carbocyclic and heterocyclic compounds from readily available cyclopropyl ketones. acs.orgnih.gov

Brønsted Acid-Catalyzed Transformations

Brønsted acids are effective catalysts for the activation and transformation of cyclopropyl ketones. youtube.com The catalytic cycle typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring and facilitates its opening. youtube.comnih.gov

Donor-acceptor cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, are particularly reactive under Brønsted acid catalysis. nih.govacs.org For instance, the reaction of acylcyclopropanes with N-unprotected 3-substituted indoles in the presence of a Brønsted acid catalyst leads to a formal (4+2) cyclocondensation. nih.govacs.org This reaction involves the initial acid-catalyzed ring opening of the cyclopropane to form a carbocationic intermediate. acs.org The indole (B1671886) then acts as a nucleophile, attacking the carbocation and leading to the formation of a new ring system. nih.govacs.org

The choice of Brønsted acid can influence the reaction pathway and product distribution. While weaker acids may be ineffective, stronger acids can promote the desired transformation efficiently. acs.org These reactions provide access to complex molecular scaffolds, such as the 8,9-dihydropyrido[1,2-a]indole core found in several biologically active alkaloids. nih.govacs.org

Hypervalent Iodine-Mediated Cyclopropanation

Hypervalent iodine reagents have gained prominence as powerful oxidants in organic synthesis, enabling a variety of transformations, including cyclopropanation. rsc.org These metal-free reactions offer a mild and efficient alternative to traditional metal-catalyzed methods. nih.gov

One approach involves the reaction of alkenes with active methylene (B1212753) compounds in the presence of a hypervalent iodine(III) reagent. rsc.org The proposed mechanism for the cyclopropanation of trans-alkenes involves an initial iodo(III)cyclopropanation, followed by a ring-opening attack by the carbon nucleophile, and subsequent recyclization to form the cyclopropane ring. rsc.org This method is applicable to both electron-rich and electron-deficient alkenes. rsc.org

Another strategy utilizes a recyclable hypervalent iodine(V) reagent to synthesize cyclopropanes from β-keto esters and activated methylene compounds. nih.gov This dehydrogenative cyclopropanation proceeds under mild conditions with a broad substrate scope and good functional group tolerance. nih.gov The reaction can even be rendered asymmetric by using a chiral ester auxiliary, yielding cyclopropanes with high diastereoselectivity. nih.gov

Recent research has also explored the use of hypervalent iodine reagents to promote the synthesis of cycloheptatrienes and cyclopropanes through a cation-induced [2+1] cyclization. semanticscholar.org This metal-free Buchner-type reaction is characterized by its mild conditions and operational simplicity. semanticscholar.org

Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a robust and widely used method for the synthesis of cyclopropanes. rsc.orgrsc.orgresearchgate.net This reaction involves the conjugate addition of a nucleophile (Michael donor) to an activated alkene (Michael acceptor), followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org

This tandem process is highly efficient for constructing polysubstituted cyclopropanes. nih.gov For example, the reaction of 2-arylacetonitriles with α-bromoennitriles under basic conditions yields dinitrile-substituted cyclopropanes in good to excellent yields. nih.gov The reaction proceeds through a Michael-type addition followed by an intramolecular SN2 reaction. nih.gov

The MIRC approach is highly versatile, allowing for the synthesis of a wide array of cyclopropane derivatives with diverse functionalities. rsc.orgrsc.org It has proven to be a powerful strategy for accessing chiral cyclopropanes with high stereoselectivity, which will be discussed in more detail in the following sections. rsc.orgresearchgate.net

Chemo- and Stereoselective Synthetic Pathways

The development of synthetic methods that control both the chemical and spatial orientation of atoms is a cornerstone of modern organic chemistry. For the synthesis of this compound and its analogues, achieving high levels of chemo- and stereoselectivity is crucial for accessing specific isomers with desired properties.

Enantioselective Photocycloadditions

Photocycloaddition reactions, particularly [2+2] and [3+2] cycloadditions, represent a powerful strategy for the construction of cyclobutane (B1203170) and cyclopentane (B165970) rings, respectively. nih.govresearchgate.netacs.org Achieving enantioselectivity in these photochemical processes, however, has been a significant challenge. nih.gov

Recent advancements have led to the development of catalytic asymmetric photocycloadditions. nih.govacs.org For instance, a method for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones has been reported, enabling the enantiocontrolled synthesis of densely substituted cyclopentanes. nih.govacs.org The proposed mechanism involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion intermediate. nih.gov This intermediate then undergoes an intramolecular reaction with an alkene to form the cyclopentane ring. nih.gov

Similarly, enantioselective [2+2] photocycloadditions have been developed to access enantioenriched cyclobutanes. researchgate.net These methods often employ organocatalysis, transition-metal catalysis, or dual catalysis systems to control the stereochemical outcome. researchgate.net The modular nature of some of these protocols allows for the asymmetric synthesis of a variety of cyclopropane and cyclobutane products with different functional groups. nih.gov

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation is a direct and efficient method for the synthesis of chiral cyclopropanes. Various catalytic systems have been developed to achieve high levels of enantioselectivity in these reactions.

One prominent strategy is the catalytic addition of diazoalkanes to alkenes. dicp.ac.cn While effective, the use of unstabilized diazoalkanes can pose safety risks. An alternative involves the use of gem-dichloroalkanes as precursors to nonstabilized carbenes in the presence of a cobalt catalyst. dicp.ac.cn This method is compatible with a range of alkenes, including those that are electron-rich and electron-deficient, and provides high yields and enantioselectivities. dicp.ac.cn

Another powerful approach is the enantioselective Michael Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.orgresearchgate.net This method has been extensively reviewed and offers a versatile pathway to chiral cyclopropanes. rsc.orgrsc.orgresearchgate.net The stereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org For example, an organocatalytic cascade approach for the synthesis of spiro-cyclopropyl oxindole (B195798) derivatives has been developed based on an asymmetric vinylogous Michael addition followed by intramolecular alkylation. nih.gov This reaction exhibits excellent stereocontrol and a broad substrate scope. nih.gov

Control over Regioselectivity in Ring-Opening Reactions

The synthetic utility of cyclopropyl ketones, including this compound, is significantly enhanced by the ability to control the regioselectivity of their ring-opening reactions. The strained three-membered ring can be cleaved at one of two distinct carbon-carbon bonds relative to the ketone substituent. The precise control over which bond breaks is a critical challenge and a primary focus of modern synthetic strategies, as it dictates the structure of the final product. The regiochemical outcome is predominantly influenced by the electronic nature of the substituents on the cyclopropane ring, the choice of catalyst, and the reaction conditions.

A key concept governing the reactivity of these systems is the "donor-acceptor" cyclopropane model. uni-regensburg.deresearchgate.net In this model, the cyclopropane ring is substituted with both an electron-donating group (donor) and an electron-withdrawing group (acceptor). For aryl cyclopropyl ketones, the aryl ketone moiety serves as the electron-withdrawing (acceptor) group, activating the cyclopropane for nucleophilic attack. The presence of a donor group on the ring further polarizes the C-C bonds, facilitating regioselective cleavage. researchgate.net

Influence of Catalysis on Regioselectivity

The choice of catalyst is paramount in directing the regiochemical outcome of the ring-opening process. Both Lewis acids and transition metal complexes have been extensively explored to achieve high levels of regiocontrol.

Lewis Acid Catalysis

Lewis acids activate donor-acceptor (D-A) cyclopropanes by coordinating to the electron-withdrawing group, which in the case of this compound analogues, is the carbonyl oxygen. uni-regensburg.descispace.com This coordination enhances the electrophilicity of the cyclopropane and facilitates its ring-opening. nih.gov The reaction typically proceeds through a cascade involving an SN1-type ring-opening, which generates a 1,3-dipolar intermediate or a stabilized carbocation. uni-regensburg.denih.gov The regioselectivity is then determined by the site of nucleophilic attack on this intermediate, which is influenced by the stability of the resulting species.

For instance, in the Lewis acid-catalyzed ring-opening of fused bicyclic cyclopropanes with thiourea, the reaction proceeds via an SN1-type cleavage of the bond between the donor and acceptor substituents to form a stabilized intermediate. uni-regensburg.de This selective cleavage leads to a formal [4+1]-cycloaddition, yielding bicyclic lactams with high diastereoselectivity and in excellent yields. uni-regensburg.denih.gov Similarly, the ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles proceeds with complete control, preserving the stereochemistry of the electrophilic center. nih.gov

Transition Metal Catalysis

Transition metals, particularly palladium, rhodium, and nickel, offer powerful and versatile platforms for controlling regioselectivity in cyclopropane ring-opening reactions. ontosight.aiwikipedia.org The mechanism often involves the oxidative addition of the metal catalyst into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. wikipedia.org The regioselectivity of this C-C bond activation is highly dependent on the metal, its associated ligands, and the substrate's electronic and steric properties. nih.govacs.org

Studies on the ring-opening cycloisomerization of 2-methylene- or alkylidenecyclopropyl ketones have demonstrated remarkable catalyst-dependent regioselectivity. nih.govacs.org Depending on the palladium catalyst and additives used, different heterocyclic products can be obtained from the same starting material. This divergence is attributed to different mechanistic pathways, including halometalation, attack by a halogen anion, or direct oxidative addition of a Pd(0) complex. nih.govacs.org

| Catalyst System | Substrate | Major Product Type | Proposed Mechanistic Driver | Ref |

| PdCl2(CH3CN)2 | 2-Alkylidenecyclopropyl Ketone | 4H-Pyran | Regioselective halometalation and β-decarbopalladation | nih.govacs.org |

| NaI (or PdCl2(CH3CN)2 + NaI) | 2-Alkylidenecyclopropyl Ketone | 2,3,4-Trisubstituted Furan | Halogen anion attack on the cyclopropane ring | nih.govacs.org |

| Pd(PPh3)4 | 2-Alkylidenecyclopropyl Ketone | 2,3,4,5-Tetasubstituted Furan | Direct oxidative addition of Pd(0) to the distal C-C bond | nih.govacs.org |

Rhodium catalysis has also been employed to achieve excellent regio- and enantioselective control in the ring-opening of vinyl cyclopropanes with aryl boronic acids. nih.govacs.org The use of specific ferrocene-based bisphosphine ligands was found to be crucial for directing the reaction exclusively toward the branched product over the linear isomer. nih.govacs.org Mechanistic proposals suggest that the regioselectivity may be guided by the coordination of a malonate oxygen to the rhodium center, forming a stable six-membered intermediate that favors the formation of the branched product upon reductive elimination. acs.org

| Catalyst System | Nucleophile | Regioselectivity (Branched:Linear) | Enantioselectivity (ee) | Ref |

| [Rh(cod)(OH)]2 / Ferrocene Ligand / Zn(OTf)2 | Aryl Boronic Acid | >99:1 | 88-96% | nih.govacs.org |

These findings underscore the high degree of control that can be exerted over the regioselectivity of cyclopropane ring-opening reactions. By carefully selecting the catalyst system and reaction conditions, chemists can selectively cleave a specific C-C bond, providing access to a diverse array of complex molecular architectures from relatively simple cyclopropyl ketone precursors.

Detailed Reaction Mechanisms

The opening of the cyclopropane ring in cyclopropyl ketones can be initiated in several ways, leading to different reactive intermediates and ultimately, different products. The two primary mechanistic classes are radical and polar mechanisms.

One of the most common pathways for the reaction of cyclopropyl ketones involves the formation of radical intermediates. This is often achieved through single-electron transfer (SET) to the ketone carbonyl group, generating a ketyl radical anion. ucl.ac.uknih.gov The high reduction potential of ketones means that this process typically requires a potent reducing agent, such as samarium(II) iodide (SmI2) or electrochemical methods, or photochemical activation. nih.gov

Upon formation, the ketyl radical can undergo a rapid ring-opening of the cyclopropane ring. ucl.ac.ukpsu.edu This ring-opening is a key step, relieving the strain of the three-membered ring and forming a more stable open-chain radical. The regioselectivity of this ring cleavage can be influenced by substituents on the cyclopropane ring. psu.edu The resulting intermediate is a distonic radical anion, where the radical and the anion are separated. nih.gov

This open-chain radical can then participate in various subsequent reactions. For instance, in the presence of an alkene or alkyne, it can undergo intermolecular addition, leading to the formation of five-membered rings in a formal [3+2] cycloaddition. nih.govnih.gov The reactivity of aryl cyclopropyl ketones in these reactions is often enhanced due to the stabilization of the ketyl radical by the aromatic ring through conjugation. nih.govmanchester.ac.ukacs.org However, this conjugation can sometimes hinder the subsequent radical trapping step. manchester.ac.uk The ring-opening of cyclopropyl ketyl radicals can be a reversible process. nih.gov

The stability of the resulting alkyl radical also plays a role in the reaction pathway. For example, in the ring opening of substituted cyclopropylmethyl radicals, the cleavage can lead to either a primary or a secondary radical, with the relative stability of these radicals influencing the product distribution. psu.edu

In addition to radical pathways, cyclopropyl ketones can also react through polar mechanisms. These mechanisms often involve the carbonyl group acting as an electrophile or the formation of an enolate.

Nucleophilic Attack: The carbonyl carbon of a ketone is electrophilic and can be attacked by a nucleophile. libretexts.org In the context of cyclopropyl ketones, if the nucleophile is strong enough, it can add to the carbonyl group. However, a more common polar pathway involves the activation of the cyclopropane ring itself.

Enolate Formation: Ketones can be deprotonated at the α-carbon to form enolates, which are excellent nucleophiles. lumenlearning.commasterorganicchemistry.comlibretexts.org For an unsymmetrical ketone, the regioselectivity of enolate formation can be controlled by the reaction conditions, leading to either the kinetic or thermodynamic enolate. lumenlearning.com These enolates can then participate in various reactions, such as SN2 alkylation. lumenlearning.com In the case of cyclopropyl ketones, while enolate formation is possible, it does not directly lead to the opening of the cyclopropane ring. However, reactions that proceed through an enolate intermediate can be a competing pathway. For example, in the presence of a base, an aldol (B89426) addition reaction might occur, where the enolate of one ketone molecule adds to the carbonyl group of another. libretexts.org

More relevant to the C-C bond activation of the cyclopropane ring is the conjugate addition to α,β-unsaturated ketones, which also proceeds through an enolate intermediate. masterorganicchemistry.com While cyclopropyl ketones themselves are not α,β-unsaturated in the traditional sense, the concept of nucleophilic attack leading to ring opening shares some mechanistic similarities. For instance, in the presence of a Lewis acid and a nucleophile, the cyclopropane ring can be opened.

The cleavage of the C-C bond in a cyclopropyl ketone can occur through either a concerted or a stepwise mechanism. The distinction between these two pathways lies in whether the bond breaking and bond forming events occur simultaneously in a single transition state (concerted) or sequentially through one or more intermediates (stepwise). nih.gov

In a stepwise mechanism , an intermediate is formed. For radical reactions of cyclopropyl ketones, the formation of the ketyl radical anion is the first step, followed by the ring-opening to form the open-chain radical. This is a clear example of a stepwise process. nih.govacs.org Similarly, polar mechanisms involving nucleophilic attack to form an intermediate which then undergoes ring opening would also be considered stepwise.

A concerted mechanism , on the other hand, would involve the simultaneous cleavage of the cyclopropane C-C bond and the formation of a new bond in a single transition state. While many reactions are clearly one or the other, some reactions exist at the boundary between concerted and stepwise. nih.gov In the context of cyclopropyl ketone C-C activation, a concerted asynchronous ring-opening has been proposed in some metal-catalyzed reactions, where the C-C bond cleavage and the formation of a new metal-carbon bond occur in a single, but uneven, transition state. nih.gov

The energy profile of the reaction is key to distinguishing between these mechanisms. A stepwise reaction will have an energy profile with at least one intermediate existing in a potential energy well between two transition states, whereas a concerted reaction will have a single transition state. youtube.com

Catalysts play a crucial role in promoting the C-C bond activation of cyclopropyl ketones, often by lowering the activation energy for the ring-opening step. Both Lewis acids and transition metal catalysts are commonly employed.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic. This can facilitate nucleophilic attack or, in the context of radical reactions, make the ketone easier to reduce. For instance, in photocatalytic [3+2] cycloadditions, a chiral Gadolinium(III) Lewis acid is used to activate the aryl cyclopropyl ketone towards electron transfer. nih.gov

Transition Metal Catalysis: Transition metal catalysts are widely used to effect the C-C bond activation of cyclopropyl ketones. These catalysts can operate through various mechanisms.

Samarium(II) Iodide (SmI₂): As mentioned earlier, SmI₂ is a powerful single-electron reductant that can catalyze the formation of ketyl radicals, leading to ring opening and subsequent cycloaddition reactions. nih.govmanchester.ac.ukacs.org The efficiency of SmI₂ catalysis can be improved by the addition of Sm(0) to prevent catalyst deactivation. nih.gov

Nickel Catalysis: Nickel catalysts have been shown to mediate the C-C bond activation of cyclopropyl ketones. In some cases, a reduced (tpy•–)NiI species (where tpy is terpyridine) activates the C-C bond via a concerted asynchronous ring-opening transition state. nih.gov This approach allows for the cross-coupling of cyclopropyl ketones with organozinc reagents.

Rhodium Catalysis: Rhodium catalysts, in combination with N-heterocyclic carbene ligands and aminopyridine co-catalysts, have been used for the C-C activation of less strained cyclopentanones and cyclohexanones. nih.gov While not directly focused on cyclopropyl ketones, this demonstrates the potential of rhodium catalysis for C-C bond cleavage.

The choice of catalyst and ligands is critical in determining the reaction pathway and the final products. Catalysts can enable reactions that would otherwise be energetically unfavorable and can also impart stereocontrol.

Computational Chemistry Applications for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of cyclopropyl ketones. These methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.

DFT calculations are widely used to investigate the potential energy surfaces of reactions involving cyclopropyl ketones. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most plausible reaction pathways.

These studies have been instrumental in:

Confirming Stepwise Mechanisms: DFT calculations have supported the stepwise mechanism for SmI₂-catalyzed couplings, identifying the stationary points for the formation of the ketyl radical, the ring-opening transition state, and the subsequent radical trapping. nih.govacs.org

Understanding Reactivity Trends: Computational studies have been used to explain the differing reactivity of aryl versus alkyl cyclopropyl ketones. For example, DFT calculations have shown that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation. nih.govmanchester.ac.ukacs.org Conversely, while alkyl cyclopropyl ketones have higher barriers for reduction and fragmentation, they can undergo facile radical trapping. acs.org

Elucidating the Role of Catalysts: DFT has been used to shed light on how catalysts interact with the substrate and facilitate C-C bond activation. For example, studies have investigated the concerted asynchronous ring-opening transition state in nickel-catalyzed cross-coupling reactions. nih.gov

Predicting Reaction Outcomes: By comparing the activation barriers for different possible pathways, DFT can help predict the likely outcome of a reaction. For example, in the electrochemical ring expansion of pyrrole (B145914) derivatives, DFT calculations were used to explain the selectivity of carbon insertion by comparing the energy barriers for different cyclopropane ring-opening pathways. acs.org

Investigating Concerted vs. Stepwise Pathways: DFT is a powerful tool for distinguishing between concerted and stepwise mechanisms. nih.gov For reactions at the concerted/stepwise boundary, DFT can help to understand the nature of the transition state and whether it can lead to an intermediate. nih.gov

DFT studies provide a molecular-level understanding of the factors that control the reactivity of this compound and related compounds, guiding the design of new and more efficient synthetic methods. nih.govacs.org

Characterization of Transition States and Intermediates

The reactivity of cyclopropyl ketones is intricately linked to the stability and structure of the transition states and intermediates formed during a reaction. Computational and experimental studies have provided significant insights into these transient species, particularly in reactions involving ring-opening.

In processes such as SmI2-catalyzed intermolecular couplings, the reaction pathway involves several key species. nih.gov The initial step is often the formation of a ketyl radical intermediate (Int I) through a single-electron transfer to the ketone. nih.govnih.gov The stability of this radical is a crucial determinant of the subsequent reaction steps. For aryl cyclopropyl ketones, this ketyl radical is stabilized by conjugation between the aromatic ring and the radical center. nih.govmanchester.ac.uk This stabilization facilitates the subsequent cyclopropyl-fragmentation step.

| Compound | Overall Activation Barrier (kcal/mol) | Rate-Determining Transition State |

|---|---|---|

| Phenyl Cyclopropyl Ketone | 24.6 | Radical-Trapping (TS II) |

| Cyclohexyl Cyclopropyl Ketone | 25.4 | Cyclopropyl-Fragmentation (TS I) |

Further complexity arises in nickel-catalyzed cross-coupling reactions. Here, mechanistic studies suggest the formation of a ketyl-like intermediate upon reduction of a silyl-activated ketone. nih.gov The subsequent reversible ring-opening can lead to a mixture of primary and secondary radical intermediates, with the relative rates of radical capture determining the final product distribution. nih.gov In some nickel-catalyzed reactions involving a terpyridine ligand, a concerted asynchronous ring-opening transition state is proposed, leading to an alkylnickel(II) intermediate without the formation of a free radical. nih.gov

Analysis of Conformational Effects on Reactivity

The conformation of a cyclopropyl ketone, specifically the orientation of the carbonyl group relative to the cyclopropane ring, has a profound effect on its reactivity. nih.govsigmaaldrich.com The two primary planar conformations are the s-cis (or syn-periplanar), where the carbonyl group eclipses a C-C bond of the cyclopropane ring, and the s-trans (or anti-periplanar), where it is oriented away from the ring.

The alignment between the p-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropane ring is maximized in the s-cis conformation. This "bisected" arrangement facilitates electronic communication, which is crucial for many of the characteristic reactions of cyclopropyl ketones, including ring-opening. Computational studies on cyclopropyl methyl ketone have shown that the s-cis conformation is the most stable, possessing the lowest potential energy. uwlax.edu

This conformational preference directly impacts reactivity. An intriguing link between the ground-state ketone conformation and the efficiency of cross-coupling reactions has been identified. acs.org For a reaction to proceed efficiently, the ketone must adopt a conformation that allows for optimal orbital overlap to stabilize the transition state. In reactions of aryl cyclopropyl ketones, the dihedral angle between the plane of the phenyl ring and the carbonyl group is also a critical factor. manchester.ac.uk For ortho-substituted phenyl cyclopropyl ketones, a pre-twisted ground state conformation can circumvent the steric hindrance that might arise in later intermediates, thus enhancing reactivity. manchester.ac.uk

The electronic nature of substituents on the aryl ring also influences reaction rates, which is intrinsically linked to conformational effects that facilitate or hinder the formation of key intermediates. For example, in the ring-opening hydroarylation of cyclopropyl ketones, the reaction rate is sensitive to the electronic properties of the aryl substituent.

| Compound | Relative Initial Rate (vs. Cyclopropyl Phenyl Ketone) |

|---|---|

| Cyclopropyl Phenyl Ketone | 1.00 |

| Cyclopropyl 4-Methoxyphenyl Ketone | >20 |

| Cyclopropyl Methyl Ketone | <0.05 |

The data in Table 2 clearly demonstrates that an electron-donating group (methoxy) on the phenyl ring, which can stabilize a positive charge buildup during ring-opening through resonance, dramatically increases the reaction rate compared to the unsubstituted phenyl analogue. Conversely, replacing the phenyl ring with a methyl group, which lacks this conjugative ability, results in a significantly slower reaction. This highlights the critical role of stereoelectronic effects, where both conformation and electronic factors are interdependent in controlling the reactivity of cyclopropyl ketones.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Cyclopropyl 4-ethylphenyl ketone" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling unambiguous structural assignment and the monitoring of reactions involving this ketone.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" exhibits characteristic signals corresponding to the aromatic, ethyl, and cyclopropyl (B3062369) protons. The aromatic protons on the 4-ethylphenyl group typically appear as two doublets in the downfield region (around 7.0-8.0 ppm), indicative of a para-substituted benzene (B151609) ring. The quartet and triplet of the ethyl group are observed further upfield. The protons of the cyclopropyl ring produce complex multiplets in the most upfield region of the spectrum (typically between 0.8 and 1.5 ppm) due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field (around 200 ppm). nih.gov The aromatic carbons show signals in the 125-150 ppm range, with the carbon attached to the carbonyl group being more downfield. oregonstate.edu The carbons of the ethyl group and the cyclopropyl ring resonate at higher fields. The methylene (B1212753) and methyl carbons of the ethyl group, and the methine and methylene carbons of the cyclopropyl ring, all have distinct chemical shifts that aid in the complete structural assignment.

Precise chemical shift and coupling constant data from NMR are crucial for confirming the identity of "this compound" and for tracking its transformation during chemical reactions. For instance, in reactions involving the cyclopropyl ring, changes in the chemical shifts and splitting patterns of the cyclopropyl protons and carbons can provide significant mechanistic insights. rsc.org

Below is an interactive table summarizing typical ¹H and ¹³C NMR data for aryl cyclopropyl ketones, which are structurally related to "this compound".

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (ortho to C=O) | 7.9 - 8.1 | Doublet |

| ¹H | Aromatic (meta to C=O) | 7.2 - 7.5 | Doublet |

| ¹H | Ethyl (CH₂) | 2.6 - 2.8 | Quartet |

| ¹H | Ethyl (CH₃) | 1.2 - 1.4 | Triplet |

| ¹H | Cyclopropyl (CH) | 2.5 - 2.7 | Multiplet |

| ¹H | Cyclopropyl (CH₂) | 1.0 - 1.3 | Multiplet |

| ¹³C | Carbonyl (C=O) | 198 - 202 | Singlet |

| ¹³C | Aromatic (C-C=O) | 135 - 138 | Singlet |

| ¹³C | Aromatic (ortho) | 128 - 130 | Doublet |

| ¹³C | Aromatic (meta) | 128 - 130 | Doublet |

| ¹³C | Aromatic (para) | 145 - 150 | Singlet |

| ¹³C | Ethyl (CH₂) | 28 - 30 | Triplet |

| ¹³C | Ethyl (CH₃) | 15 - 17 | Quartet |

| ¹³C | Cyclopropyl (CH) | 16 - 20 | Doublet |

| ¹³C | Cyclopropyl (CH₂) | 10 - 14 | Triplet |

Fourier Transformed Infrared (FTIR) and Raman Spectroscopy in Mechanistic Studies

Vibrational spectroscopy, including Fourier Transformed Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within "this compound". These methods are particularly useful for identifying key vibrational modes and for studying reaction mechanisms by observing changes in these modes.

FTIR Spectroscopy: The FTIR spectrum of "this compound" is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1670-1690 cm⁻¹. nih.gov This characteristic peak is a reliable indicator of the ketone functional group. Other significant absorptions include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the ethyl and cyclopropyl groups (around 2850-3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The carbonyl stretch is also observable in the Raman spectrum, although its intensity can vary. The symmetric breathing mode of the benzene ring often gives a strong Raman signal. This technique can be particularly advantageous for studying reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions. acs.org

In mechanistic studies, shifts in the vibrational frequencies of key functional groups can indicate changes in the electronic environment or bonding. For example, during a reaction involving the carbonyl group, a shift in the C=O stretching frequency can provide evidence for the formation of intermediates or products.

Mass Spectrometry (MS) for Pathway Elucidation and Product Characterization

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of "this compound". It also provides valuable information about its fragmentation patterns, which can be used to confirm the structure and to elucidate reaction pathways by identifying intermediates and products.

In a typical electron ionization (EI) mass spectrum, "this compound" (C₁₂H₁₄O) would exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (174.10). guidechem.com The fragmentation of the molecular ion can lead to several characteristic fragment ions. A common fragmentation pathway for aryl ketones is the alpha-cleavage, resulting in the formation of an acylium ion. For "this compound", this would correspond to the loss of the cyclopropyl radical to give the 4-ethylbenzoyl cation. Another significant fragmentation could involve the loss of an ethyl radical from the molecular ion.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. nih.gov

The crystal structure would reveal the conformation of the molecule in the solid state, including the relative orientation of the cyclopropyl ring and the 4-ethylphenyl group. This information is invaluable for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding (if applicable in derivatives), which govern the physical properties of the solid material. For aryl cyclopropyl ketones, the dihedral angle between the plane of the cyclopropyl ring and the plane of the aromatic ring is a key structural parameter that can influence the compound's reactivity. acs.org

Structure Reactivity Relationship Studies of Cyclopropyl Ketones

Influence of Aryl Substituents on Electronic and Steric Effects

The nature and position of substituents on the aryl ring of an aryl cyclopropyl (B3062369) ketone profoundly impact its electronic properties and steric environment, which in turn governs its reactivity. Substituents can be broadly categorized as electron-donating or electron-withdrawing, each exerting distinct effects on the molecule.

In the case of Cyclopropyl 4-ethylphenyl ketone , the ethyl group at the para-position is an alkyl substituent, which acts as an electron-donating group (EDG) primarily through an inductive effect. ucalgary.cabrainkart.com This donation of electron density increases the electron richness of the aromatic ring and slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl cyclopropyl ketone. brainkart.comquora.com This electronic modification can influence the rates and pathways of various reactions. For instance, in electrophilic aromatic substitution reactions, the activating nature of the ethyl group would direct incoming electrophiles to the ortho and para positions. ucalgary.ca Conversely, in reactions where a more electrophilic carbonyl carbon is favorable for nucleophilic attack, the electron-donating nature of the 4-ethyl group might slightly decrease the reaction rate compared to ketones with electron-withdrawing groups. brainkart.com

The position of the substituent is also critical. Para-substituents, like the ethyl group in this compound, exert their electronic influence without significant steric hindrance to the ketone and cyclopropyl functionalities. numberanalytics.com This is in stark contrast to ortho-substituents, which can impose significant steric bulk, forcing the aryl ring and the carbonyl group out of planarity. This "pre-twisted" conformation can, in some cases, enhance reactivity by facilitating certain steps in a reaction mechanism, such as radical trapping in SmI₂-catalyzed couplings. researchgate.net

Studies on various aryl cyclopropyl ketones have demonstrated these principles:

Electron-donating groups (e.g., methoxy, tert-butyl) at the para-position have been shown to result in lower yields in certain nickel-catalyzed γ-alkylation reactions, whereas electron-withdrawing groups (e.g., CF₃, F) are well-tolerated and lead to higher yields. rsc.org

In intramolecular Friedel–Crafts reactions, arenes with electron-donating groups (including alkyl groups like methyl and ethyl) are efficient substrates, leading to good yields of cyclized products. In contrast, those with electron-withdrawing groups are much poorer substrates. acs.org

The enantioselectivity of some reactions, such as photocatalytic [3+2] cycloadditions, appears to be relatively insensitive to the electronic nature of para-substituents on the aryl ring. nih.gov

Effects of Cyclopropyl Ring Substitution Patterns on Reactivity

The substitution pattern on the cyclopropyl ring itself is a critical determinant of reactivity, often influencing the facility of ring-opening reactions. acs.org this compound possesses an unsubstituted cyclopropyl ring. In many catalytic processes, particularly those involving radical intermediates, the absence of substituents on the cyclopropane (B1198618) can lead to diminished reactivity.

For example, in SmI₂-catalyzed intermolecular coupling reactions, the absence of gem-dialkyl substitution on the cyclopropyl group has been found to significantly decrease reactivity. acs.org Similarly, in certain photocatalytic [3+2] cycloadditions, while cyclopropyl ketones with geminal dialkyl substituents at the β-position afford excellent enantioselectivity, a simple methyl-substituted cyclopropane gives poor results. nih.gov This suggests that substituents on the cyclopropyl ring can play a role in stabilizing intermediates formed during the reaction, such as radical species, thereby lowering activation barriers.

Conversely, in some transformations, an unsubstituted cyclopropyl ring is well-tolerated. Palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones to form (E)-1-arylbut-2-en-1-ones proceeds efficiently with unsubstituted cyclopropyl rings. rsc.org

The reactivity can be summarized as follows:

Unsubstituted Ring: As in this compound, reactivity can be moderate to high in certain reactions like palladium-catalyzed ring-opening, but may be diminished in others that rely on the stabilization of intermediates by ring substituents. acs.orgrsc.org

Mono-substituted Ring: The effect can be variable. In some cases, a single alkyl substituent provides poor enantioselectivity in asymmetric reactions. nih.gov

Gem-disubstituted Ring: Often enhances reactivity and selectivity, likely due to the Thorpe-Ingold effect and stabilization of radical or cationic intermediates formed upon ring opening. nih.govacs.org

| Cyclopropyl Substitution Pattern | Reaction Type | Observed Outcome | Reference |

|---|---|---|---|

| Unsubstituted | SmI₂-catalyzed coupling | Diminished reactivity | acs.org |

| Unsubstituted | Pd-catalyzed ring-opening | Efficient reaction | rsc.org |

| Methyl-substituted | Asymmetric [3+2] photocycloaddition | Poor enantiomeric excess (ee) | nih.gov |

| Gem-dialkyl substituted | Asymmetric [3+2] photocycloaddition | Excellent enantiomeric excess (ee) | nih.gov |

Stereochemical Control and Diastereoselectivity in Transformations

Achieving stereochemical control in reactions of cyclopropyl ketones is a key challenge and an area of active research. The development of catalytic asymmetric methods allows for the synthesis of chiral molecules with high enantioselectivity and diastereoselectivity. researchgate.netnih.gov These methods often rely on the use of chiral catalysts, such as Lewis acids or transition metal complexes, which can coordinate to the ketone and create a chiral environment, directing the approach of the reactant to one face of the molecule. nih.govnih.gov

Formal [3+2] cycloadditions of cyclopropyl ketones with alkenes or alkynes are powerful methods for constructing five-membered rings. researchgate.netnih.gov The stereochemical outcome of these reactions can be controlled with high precision.

Titanium-Catalyzed Radical Redox Relay: A chiral Ti(salen) complex can catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes to generate polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. nih.gov

Photocatalytic Cycloadditions: Dual catalyst systems, combining a chiral Lewis acid with a photosensitizer, have been developed for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.govnih.gov These reactions can lead to densely substituted cyclopentane (B165970) structures with high levels of enantiocontrol. nih.govnih.gov

The stereochemical course of hydride reduction of cyclopropyl ketones has also been systematically studied. The stereoselectivity is highly dependent on the conformation of the substrate, particularly the relative stability of the bisected s-cis and s-trans conformers. nih.gov A bulky substituent on the cyclopropane ring, even at a trans position, can enforce a specific conformation, leading to highly stereoselective reduction. nih.gov The stereochemical outcome is often predictable by assuming the hydride attacks the more stable bisected s-cis conformer from the less sterically hindered face. nih.gov

| Reaction Type | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | Chiral Ti(salen) complex | Polysubstituted cyclopentane | Excellent diastereo- and enantioselectivity | nih.gov |

| Asymmetric [3+2] Photocycloaddition | Chiral Lewis Acid + Photoredox Catalyst | Densely substituted cyclopentane | High enantiomeric excess (ee) | nih.govnih.gov |

| Ring-Opening/Aldol (B89426) Reaction | TiCl₄-n-Bu₄NI | syn-α-iodoethyl-β-hydroxyketone | High syn diastereoselectivity | researchgate.net |

| Ring-Opening/Aldol Reaction | Et₂AlI | anti-α-iodoethyl-β-hydroxyketone | High anti diastereoselectivity | researchgate.net |

| Hydride Reduction | Hydride reagent (e.g., NaBH₄) | Cyclopropyl carbinol | High diastereoselectivity based on substrate conformation | nih.gov |

Applications in Complex Molecule Synthesis and Materials Science Research

Utility as Building Blocks for Natural Products and Bioactive Molecule Scaffolds

Aryl cyclopropyl (B3062369) ketones are recognized as valuable precursors for constructing complex molecular frameworks that are frequently found in natural products and medicinally important compounds. nih.govnih.gov The reactivity of the strained three-membered ring allows it to serve as a three-carbon (C3) synthon in various synthetic operations, including cycloadditions and ring-opening reactions, to generate larger, more complex carbocyclic and heterocyclic systems. rsc.orgacs.org

The core utility of aryl cyclopropyl ketones lies in their ability to undergo controlled ring cleavage under different reaction conditions—photochemical, acid-catalyzed, or metal-catalyzed—to form reactive intermediates. nih.govrsc.orgrsc.org For instance, under photochemical conditions and in the presence of a Lewis acid, aryl cyclopropyl ketones can be reduced to a ketyl radical anion. This intermediate can undergo ring-opening to form a distonic radical anion, which then participates in cycloaddition reactions with alkenes to create densely substituted cyclopentane (B165970) rings. nih.govacs.org Such five-membered carbocycles are a common feature in a wide array of bioactive molecules. nih.gov

Furthermore, palladium-catalyzed ring-opening of aryl cyclopropyl ketones provides a stereoselective route to α,β-unsaturated ketones. rsc.org These products are themselves important building blocks in organic synthesis. Acid-catalyzed cyclization of aryl cyclopropyl ketones can also lead to the formation of 1-tetralones, which are structural motifs present in numerous natural products. rsc.org The specific pathway, whether it be ring-opening or cyclization, can be influenced by the substituents on the aromatic ring. rsc.org

The following table summarizes key transformations of aryl cyclopropyl ketones that yield important molecular scaffolds.

Table 1: Synthetic Transformations of Aryl Cyclopropyl Ketones

| Reaction Type | Conditions | Resulting Scaffold | Significance |

|---|---|---|---|

| [3+2] Photocatalytic Cycloaddition | Visible Light, Ru(bpy)₃²⁺, Lewis Acid (e.g., La(OTf)₃) | Densely Substituted Cyclopentanes | Access to complex five-membered rings common in bioactive compounds. nih.govacs.org |

| Palladium-Catalyzed Ring-Opening | Pd(OAc)₂, PCy₃ | (E)-α,β-Unsaturated Ketones | Stereoselective formation of versatile acyclic building blocks. rsc.org |

| Acid-Catalyzed Cyclization | Acid Catalysts (e.g., H₂SO₄, PPA) | 1-Tetralones | Synthesis of polycyclic aromatic structures found in natural products. rsc.org |

Synthesis of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many natural products and approved pharmaceuticals. The construction of these sterically congested, three-dimensional structures presents a significant synthetic challenge. Ketones are common starting points for the synthesis of spirocycles, and the unique reactivity of Cyclopropyl 4-ethylphenyl ketone suggests its potential utility in this area.

While direct examples employing this compound for spirocycle synthesis are not extensively documented, established synthetic routes provide a clear blueprint for its potential application. General strategies often involve the conversion of a ketone into an intermediate that can undergo an intramolecular cyclization or an intermolecular cycloaddition. For example, a ketone can be transformed into a ketonitrone, which can then react with an alkyne in a [3+2] cycloaddition to form a spirocyclic isoxazoline. Another approach involves the generation of an azomethine ylide from a ketone derivative, which can undergo 1,3-dipolar cycloaddition to build spiro-heterocycles.

The cyclopropyl group itself can be a key component in forming the spirocyclic junction. For instance, methods have been developed for the synthesis of spirocycles through the ring expansion of cyclopropane (B1198618) precursors or the cyclization of intermediates containing a cyclopropyl moiety. The inherent strain and defined stereochemistry of the cyclopropyl ring can be leveraged to control the formation of the spirocyclic center.

The table below outlines general strategies where a ketone functionality, such as that in this compound, could be utilized to construct spirocyclic systems.

Table 2: Potential Strategies for Spirocycle Synthesis from Ketone Precursors

| Synthetic Strategy | Intermediate | Reaction Type | Potential Spirocyclic Product |

|---|---|---|---|

| Dipolar Cycloaddition | Ketonitrone | [3+2] Cycloaddition | Spiro-isoxazoline |

| Dipolar Cycloaddition | Azomethine Ylide | 1,3-Dipolar Cycloaddition | Spiro-pyrrolidine/oxindole (B195798) |

| Intramolecular Aldol (B89426)/Michael Reaction | Tethered Enolate | Annulation | Spiro-carbocycle |

| Ring-Closing Metathesis | Di-alkenyl Ketal | Olefin Metathesis | Spiro-ether |

Exploration in Materials Science Research

The incorporation of rigid and strained ring systems into molecular structures is a key strategy in materials science for tuning the physical and chemical properties of materials, such as polymers and liquid crystals. While this compound has not been extensively studied in this capacity, its structural features suggest potential for future exploration.

The cyclopropane ring is the smallest possible carbocycle, and its rigid, strained nature can significantly influence the properties of a larger molecule or a polymer chain. Research has shown that incorporating cyclopropane units into the main chain of polyesters can disrupt crystallinity, leading to amorphous materials with tunable mechanical properties like tensile strength and modulus. rsc.orgresearchgate.net The stereochemistry of the cyclopropane ring (cis vs. trans) can also be used to control polymer architecture. The ketone and aryl functionalities of this compound offer handles for polymerization reactions, making it a potential monomer for creating novel polymers with unique thermal or mechanical characteristics.

In the field of liquid crystals, molecular rigidity is a crucial factor for achieving mesophase behavior. The defined geometry of the cyclopropyl group, combined with the aromatic ring, could be used to design new liquid crystalline materials. Furthermore, compounds containing fulvene (B1219640) units, which are structurally related to cyclopentadienes, have been investigated for their unique optical and thermal properties for potential use in electronic applications. nih.gov The reactivity of the cyclopropyl ketone moiety could potentially be harnessed to synthesize more complex, conjugated systems, including fulvene derivatives, that might exhibit interesting photophysical properties. The exploration of this compound as a building block for functional materials remains a nascent field with potential for development.

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding of Cyclopropyl (B3062369) 4-Ethylphenyl Ketone and Analogues

The synthesis of "Cyclopropyl 4-ethylphenyl ketone" and related aryl cyclopropyl ketones is achievable through several established synthetic methodologies. One common approach involves the intramolecular cyclization of γ-haloketones, such as 4-chloro-4'-ethylbutyrophenone, in the presence of a base. chemicalbook.com Another versatile method is the Friedel-Crafts acylation of an ethyl-substituted benzene (B151609) ring with cyclopropanecarbonyl chloride.

Recent advancements have also focused on hydrogen-borrowing catalysis to form α-cyclopropyl ketones. nih.govacs.org This method facilitates the α-cyclopropanation of ketones via an initial alkylation followed by an intramolecular displacement of a leaving group, offering a novel and expedient route to these structures. nih.govacs.org Furthermore, the reaction of aryl methyl ketones with appropriately substituted aldehydes can yield chalcones, which can then be cyclopropanated. nih.gov For instance, the reaction of 4-methoxyacetophenone with salicylaldehyde (B1680747) derivatives, followed by treatment with trimethylsulfoxonium (B8643921) iodide, yields (het)aryl cyclopropyl ketones. nih.gov

Mechanistically, the reactions involving cyclopropyl ketones are diverse and highly dependent on the reaction conditions. Under acidic conditions, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones, proceeding through a proposed cationic intermediate. rsc.org The substituents on the aryl ring play a crucial role in directing the reaction pathway. rsc.org In contrast, photoinduced [3+2] cycloadditions of aryl cyclopropyl ketones with unsaturated partners like alkynes and alkenes have emerged as a powerful tool for constructing five-membered rings. researchgate.net These reactions can be driven by various catalytic systems, including organocatalysts and dual Lewis acid/photoredox catalysis, and often proceed through a radical anion intermediate. researchgate.netnih.gov The conformation of the ketone has been identified as a key factor in the efficiency of samarium(II) iodide-catalyzed cross-coupling reactions. researchgate.net

Table 1: Synthetic Approaches to Cyclopropyl Aryl Ketones

| Synthetic Method | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Intramolecular Cyclization | γ-haloketones (e.g., 4-chloro-4'-ethylbutyrophenone) | Base | Cyclopropyl aryl ketone |

| Friedel-Crafts Acylation | Ethyl-substituted benzene, Cyclopropanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) | Cyclopropyl aryl ketone |

| Hydrogen-Borrowing Catalysis | Ketone, Alcohol with a leaving group | Transition metal catalyst | α-Cyclopropyl ketone |

| Cyclopropanation of Chalcones | Aryl methyl ketone, Aldehyde | Trimethylsulfoxonium iodide | (Het)aryl cyclopropyl ketone |

| [3+2] Cycloaddition | Aryl cyclopropyl ketone, Alkene/Alkyne | Photoredox catalyst, Lewis acid | Polysubstituted cyclopentane (B165970)/cyclopentene |

Unresolved Challenges and Opportunities in Cyclopropyl Ketone Chemistry

Despite the synthetic utility of cyclopropyl ketones, several challenges remain. The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions, which can be a desired transformation or an unwanted side reaction depending on the context. Controlling the regioselectivity of ring-opening is a significant hurdle, particularly in unsymmetrically substituted cyclopropyl ketones.

Achieving high enantioselectivity in reactions involving cyclopropyl ketones is another ongoing challenge. While dual-catalyst systems combining a chiral Lewis acid with a photoredox catalyst have shown promise in asymmetric [3+2] photocycloadditions, the development of more general and efficient stereocontrol methods is an active area of research. nih.gov The substrate scope of some highly selective reactions can be limited; for example, the aryl ketone moiety is often required for efficient one-electron reduction in photocycloadditions. nih.gov

These challenges, however, present numerous opportunities. The inherent reactivity of the cyclopropyl group can be harnessed for the development of novel tandem reactions and molecular rearrangements. The ability of cyclopropyl ketones to act as 3-carbon synthons in cycloaddition reactions offers a powerful strategy for the rapid construction of complex carbocyclic and heterocyclic scaffolds. researchgate.net Furthermore, the development of new catalytic systems, such as those utilizing samarium(II) iodide or nickel, is expanding the reaction scope of cyclopropyl ketones to include previously challenging transformations like couplings with unactivated alkyl halides. acs.orgrsc.org The use of co-catalysts, like sodium iodide in nickel-catalyzed reactions, has been shown to be crucial for balancing reactivity and selectivity. rsc.org

Future Prospects for Novel Transformations and Applications

The future of cyclopropyl ketone chemistry is bright, with significant potential for the discovery of novel transformations and applications. A major frontier lies in the development of more sustainable and efficient catalytic methods. This includes the broader application of C-H activation strategies to modify cyclopropyl ketones at traditionally unreactive sites, a field that has seen recent breakthroughs for other ketone types. scripps.edu

The exploration of cyclopropyl ketones in new types of cycloaddition and ring-opening reactions will continue to be a fruitful area of research. For example, catalytic asymmetric ring-opening reactions with various nucleophiles, such as β-naphthols, are providing efficient access to chiral derivatives. rsc.org The development of methods that allow for the selective cleavage of one bond in the cyclopropane ring while forming new, complex architectures is of particular interest.